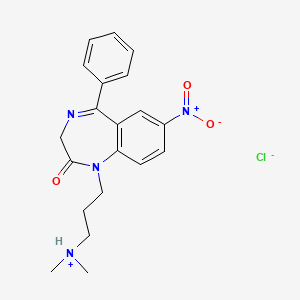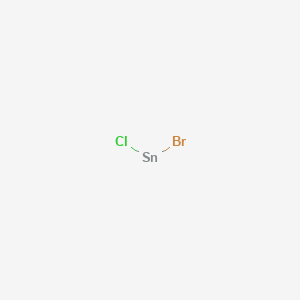![molecular formula C22H32P2 B13737552 (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)
(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane is a chiral diphosphine ligand widely used in coordination chemistry and homogeneous catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane typically involves the reaction of tert-butyl(phenyl)phosphine with a chiral ethane derivative. One common method is the reaction of tert-butyl(phenyl)phosphine with (1S,2S)-1,2-dibromoethane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of suitable metal complexes.
Coordination: It forms stable coordination complexes with transition metals such as palladium, platinum, and rhodium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Metal complexes, typically in the presence of a base.
Coordination: Transition metal salts or complexes, often in an inert atmosphere.
Major Products
- **Oxidation
特性
分子式 |
C22H32P2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(S)-tert-butyl-[2-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C22H32P2/c1-21(2,3)23(19-13-9-7-10-14-19)17-18-24(22(4,5)6)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3/t23-,24-/m1/s1 |
InChIキー |
QCGQZQVMBJGWNL-DNQXCXABSA-N |
異性体SMILES |
CC(C)(C)[P@](CC[P@](C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)P(CCP(C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)








